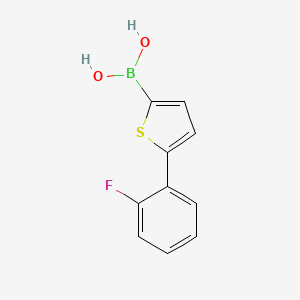![molecular formula C13H16BrNO B14082174 N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide CAS No. 286442-93-1](/img/structure/B14082174.png)
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanecarboxamides.
科学研究应用
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- has several scientific research applications :
Chemistry: Used in the study of molecular force fields and reaction mechanisms.
Biology: Investigated for its potential interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Cyclobutanecarboxamide, N-(4-bromophenyl)-
- Cyclobutanecarboxamide, N-(4-chlorophenyl)-
- Cyclobutanecarboxamide, N-(4-fluorophenyl)-
Uniqueness
Cyclobutanecarboxamide, N-[(1R)-1-(4-bromophenyl)ethyl]- is unique due to its specific structural configuration and the presence of the bromophenyl group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
属性
CAS 编号 |
286442-93-1 |
|---|---|
分子式 |
C13H16BrNO |
分子量 |
282.18 g/mol |
IUPAC 名称 |
N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C13H16BrNO/c1-9(10-5-7-12(14)8-6-10)15-13(16)11-3-2-4-11/h5-9,11H,2-4H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI 键 |
ZKVJJEODNIPOPE-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
规范 SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


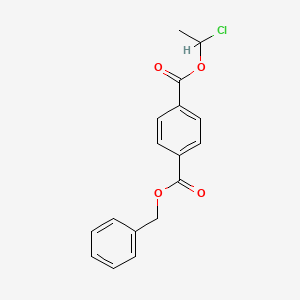
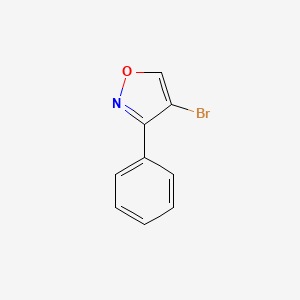
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
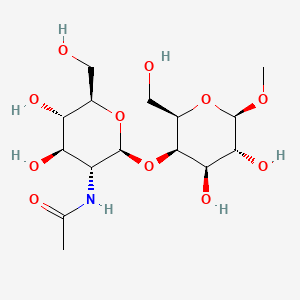
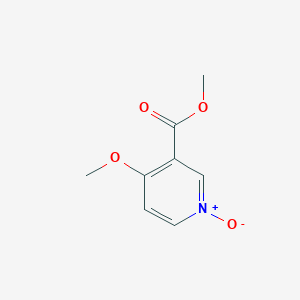

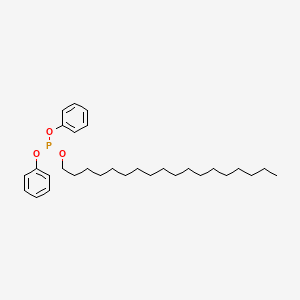
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)
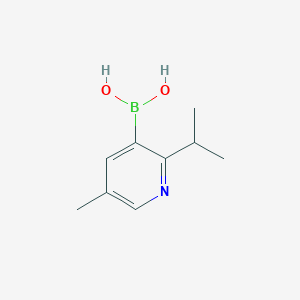

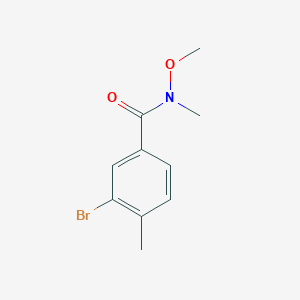
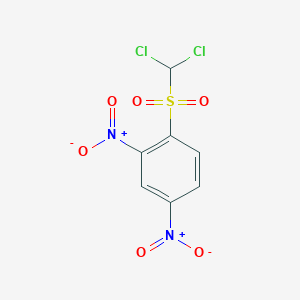
![ethyl 2-[1-(3-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14082162.png)
